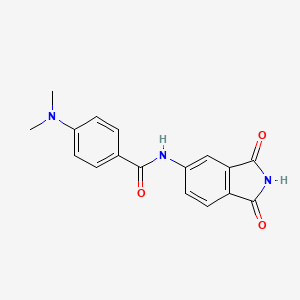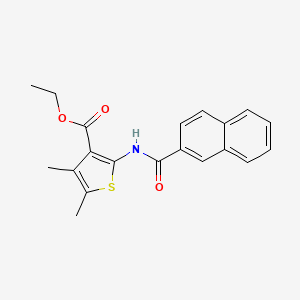
4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide, also known as DMIDA, is an organic compound belonging to the isoindoline class of compounds. It is a small molecule with an aromatic ring that can be used in a variety of scientific research applications. DMIDA is an important tool for scientists as it can be used to study the biochemical and physiological effects of various compounds and drugs. In addition, DMIDA can be used to synthesize various compounds and has been found to be useful in a range of laboratory experiments.
科学研究应用
4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide has a wide range of scientific research applications. It has been used in the study of a variety of biochemical and physiological processes, such as the regulation of gene expression, the regulation of cell signaling, and the regulation of metabolic pathways. In addition, 4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide has been used in the synthesis of various compounds, such as peptides, proteins, and other small molecules. 4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide has also been used in the study of drug metabolism and drug-drug interactions.
作用机制
The mechanism of action of 4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide is not fully understood. However, it is believed that 4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide binds to specific proteins in the cell and modulates their activity. This modulation can lead to changes in gene expression, cell signaling, and metabolic pathways, which can in turn lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide are not fully understood. However, it has been found to have an inhibitory effect on the expression of certain genes and the activity of certain proteins. In addition, 4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide has been found to alter the expression of certain metabolic enzymes, which can lead to changes in metabolic pathways. Finally, 4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide has been found to have an inhibitory effect on the activity of certain drug-metabolizing enzymes, which can lead to changes in drug metabolism.
实验室实验的优点和局限性
4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide has a number of advantages for laboratory experiments. It is a small molecule, which makes it easy to synthesize and manipulate. In addition, 4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide has a wide range of scientific research applications, which makes it a useful tool for scientists. Finally, 4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide has been found to have an inhibitory effect on the activity of certain proteins and enzymes, which can be useful for studying the biochemical and physiological effects of various compounds and drugs.
However, there are also some limitations to using 4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide in laboratory experiments. For example, the mechanism of action of 4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide is not fully understood, which can make it difficult to predict the effects of 4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide on biochemical and physiological processes. In addition, 4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide has been found to have an inhibitory effect on the activity of certain drug-metabolizing enzymes, which can lead to changes in drug metabolism that may not be desirable.
未来方向
The potential future directions for 4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide research are numerous. For example, further research could be done to better understand the mechanism of action of 4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide and how it modulates the activity of proteins and enzymes. In addition, further research could be done to explore the biochemical and physiological effects of 4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide and to develop methods for synthesizing 4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide more efficiently. Finally, further research could be done to explore the potential applications of 4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide in drug metabolism and drug-drug interactions.
合成方法
4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide can be synthesized in a laboratory setting using a variety of methods. The most common method is the reaction of 1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide with dimethylamine. This reaction results in the formation of a dimethylamino group on the benzamide moiety, which is the distinguishing feature of 4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide. Other methods for synthesizing 4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide include the reaction of dimethylamine with a variety of isoindoline derivatives, such as 1-methyl-3-nitro-2-oxo-1H-isoindol-5-yl)benzamide, and the reaction of dimethylamine with a variety of aromatic compounds, such as benzaldehyde.
属性
IUPAC Name |
4-(dimethylamino)-N-(1,3-dioxoisoindol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-20(2)12-6-3-10(4-7-12)15(21)18-11-5-8-13-14(9-11)17(23)19-16(13)22/h3-9H,1-2H3,(H,18,21)(H,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVFRIQWRQCFSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylamino)-N-(1,3-dioxoisoindolin-5-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[butyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide](/img/structure/B6524080.png)
![2-[4-(benzenesulfonyl)piperazin-1-yl]pyrazine](/img/structure/B6524082.png)
![methyl 3-[4-(diethylsulfamoyl)benzamido]-5-phenylthiophene-2-carboxylate](/img/structure/B6524088.png)

![2-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]pyrazine](/img/structure/B6524094.png)
![3-{2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B6524100.png)
![1-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetyl]piperidine-4-carboxamide](/img/structure/B6524104.png)
![2-[(6-fluoro-4-methylquinolin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B6524109.png)
![4-({[4-(4-benzylpiperidine-1-carbonyl)phenyl]methyl}amino)-1,2-dihydroquinazoline-2-thione](/img/structure/B6524110.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide](/img/structure/B6524116.png)